REACTION_CXSMILES
|
[Cu:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cu].[NH3:8].S([O-])([O-])(=O)=[O:10].N.[NH2-].[NH2-].[NH2-].[NH2-].OS(O)(=O)=O.[Cu+2]>>[NH2-:8].[NH2-:8].[NH2-:8].[NH2-:8].[OH:5][S:2]([OH:6])(=[O:4])=[O:3].[Cu+2:1].[NH4+:8].[OH-:10] |f:0.1,2.3.4,6.7.8.9.10.11,12.13.14.15.16.17,18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu].S(=O)(=O)([O-])[O-]
|
Name
|
solution 10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper ammonia sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu].N.S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
copper ammine sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate an insoluble complex ammine
|
Type
|
CUSTOM
|
Details
|
The complex is precipitated by the application of low pressure ammonia
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered (Step F)
|
Name
|
copper ammine sulfate
|
Type
|
product
|
Smiles
|
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2]
|
Name
|
NH4OH
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |